5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone

Pharmacopeial Compliance Reference Standards ANDA Filing

5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone (CAS 36916-19-5) is a triazolyl-benzophenone derivative formally designated as Alprazolam EP Impurity C in the European Pharmacopoeia. It serves as a critical synthetic intermediate in the patented production pathway for triazolobenzodiazepine tranquilizers and is exclusively claimed as a distinct chemical entity in US Patent 4000151.

Molecular Formula C16H12ClN3O
Molecular Weight 297.74 g/mol
CAS No. 36916-19-5
Cat. No. B131407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone
CAS36916-19-5
Synonyms[5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)phenyl]phenylmethanone; 
Molecular FormulaC16H12ClN3O
Molecular Weight297.74 g/mol
Structural Identifiers
SMILESCC1=NN=CN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H12ClN3O/c1-11-19-18-10-20(11)15-8-7-13(17)9-14(15)16(21)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyVUIFLGOWWHHEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone (CAS 36916-19-5) Procurement Guide: Product Identity and Core Specifications


5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone (CAS 36916-19-5) is a triazolyl-benzophenone derivative formally designated as Alprazolam EP Impurity C in the European Pharmacopoeia . It serves as a critical synthetic intermediate in the patented production pathway for triazolobenzodiazepine tranquilizers and is exclusively claimed as a distinct chemical entity in US Patent 4000151 [1]. Its procurement is typically driven by pharmacopeial compliance requirements, analytical method validation, or as a specific building block in benzodiazepine synthesis, distinguishing it from generic benzophenones.

5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone: Why In-Class Triazolyl-Benzophenone Analogs Cannot Be Interchanged


Despite sharing a 2-(4H-1,2,4-triazol-4-yl)benzophenone core, subtle variations in the halogen substitution pattern fundamentally alter the compound's identity, pharmacopeial status, and synthetic fate. Unlike its 2',5-dichloro or 5-chloro-2',6'-difluoro analogs, which lack a defined pharmacopeial monograph role, 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone is uniquely codified as Alprazolam EP Impurity C [1]. This designation means that for any ANDA filing or QC release testing referencing the European Pharmacopoeia monograph for alprazolam, substitution with a non-identical benzophenone is analytically and regulatorily invalid. The compound's specific LogP of 2.95 governs its chromatographic behavior, and its established in vivo ED50 profile (28 mg/kg in the chimney test) reflects a distinct biological signature not documented for its nearest neighbors [2].

Quantitative Differentiation of 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone Against Closest Analogs: A Product-Specific Evidence Guide


Pharmacopeial Identity as Alprazolam EP Impurity C vs. Non-Compendial Status of Structural Analogs

5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone is the definitive chemical entity for Alprazolam EP Impurity C, a required reference standard for alprazolam drug substance and product testing under the European Pharmacopoeia [1]. The closely related analog 2',5-Dichloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone (CAS 54196-61-1) has no assigned pharmacopeial impurity letter code and is not listed in the alprazolam EP monograph, making it analytically non-substitutable for regulatory QC workflows [2].

Pharmacopeial Compliance Reference Standards ANDA Filing

In Vivo Central Nervous System Depressant Activity (ED50) in the Chimney, Dish, Pedestal, and Nicotine Antagonism Tests

The compound demonstrates quantifiable, multi-parametric central nervous system depressant activity as an intermediate benzophenone, with ED50 values of 28 mg/kg (Chimney test), 23 mg/kg (Dish test), 20 mg/kg (Pedestal test), and 20 mg/kg (Nicotine antagonism test) following intraperitoneal administration in mice [1]. In contrast, the final triazolobenzodiazepine drug substances derived from this intermediate, such as 8-chloro-1-methyl-6-(2,6-difluorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine, exhibit ED50 values in the range of 0.009–0.020 mg/kg in the same assays, representing a >1,000-fold difference in potency that defines the compound's role as a less active intermediate rather than a final active pharmaceutical ingredient [1].

In Vivo Pharmacology Tranquilizer Activity Behavioral Pharmacology

Lipophilicity (LogP) Differentiated from Non-Halogenated and Amino-Substituted Benzophenone Impurities

The experimental/reverse-phase-calculated partition coefficient (LogP) for 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone is 2.95 [1]. This value positions it distinctly between the more polar Alprazolam EP Impurity E (2-amino-5-chlorobenzophenone, which has a lower predicted LogP due to the amino group) and the more lipophilic 2',5-dichloro analog. The LogP of 2.95 directly governs its retention behavior on reversed-phase HPLC columns, such as the Newcrom R1 column, where it elutes with a specific retention profile under acetonitrile/water/phosphoric acid mobile phase conditions [1].

Chromatographic Retention Lipophilicity LogP

Melting Point as a Crystalline Identity Discriminator from the 2',5-Dichloro Analog

The melting point of 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone is reported as 165.5–169°C, with an analytical sample melting at 168°C [1]. The direct synthetic precursor, 2-amino-5-chlorobenzophenone, melts at a distinctly lower range (reported as 96–98°C). The 2',5-dichloro analog, while a solid, has a boiling point of 555.5°C at 760 mmHg and a density of 1.38 g/cm³, indicating a different solid-state and physical property profile . The melting point range serves as a simple, compendial-acceptable identity test that cannot be met by the non-identical analogs.

Material Identity Melting Point Purity Verification

Synthetic Intermediate Role Defined by Exclusive Substitution Pattern for Benzodiazepine Cyclization

In the patented synthetic route, 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone is the specific substrate that undergoes hydroxymethylation and subsequent cyclization to form the triazolobenzodiazepine core. The chloromethyl and bromomethyl derivatives of this compound (melting points 144.5–147°C and 200–240°C, respectively) are explicitly disclosed as intermediates en route to the therapeutically active final compounds [1]. The 2',5-dichloro analog yields a distinct hydroxymethyl derivative with melting point 193.5–195°C, confirming a divergent synthetic trajectory that leads to a different final benzodiazepine substitution pattern . This substitution pattern is not interchangeable in the cyclization pathway.

Synthetic Chemistry Benzodiazepine Synthesis Regioselectivity

Validated Application Scenarios for 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone Stemming from Evidence


Pharmacopeial Reference Standard for Alprazolam ANDA Filing and QC Release Testing

As the sole chemically defined entity corresponding to Alprazolam EP Impurity C, this compound is procured by generic pharmaceutical manufacturers to meet the European Pharmacopoeia monograph requirement for impurity identification, system suitability, and quantification during abbreviated new drug application (ANDA) method validation and routine batch release [1]. Substitution with any non-EP-designated benzophenone will result in method validation failure and regulatory deficiency.

In Vivo Pharmacological Reference Compound for Triazolyl-Benzophenone Behavioral Studies

With established in vivo ED50 values across four behavioral paradigms (Chimney, Dish, Pedestal, Nicotine Antagonism), this compound serves as a characterized intermediate for academic or industrial laboratories developing structure-activity relationship (SAR) models for triazolyl-benzophenone central nervous system depressants. The documented potency gap of >1,000-fold relative to the final cyclized benzodiazepines provides a quantitative benchmark for lead optimization programs [2].

Chromatographic Method Development and System Suitability Standard

The well-defined LogP of 2.95 and demonstrated reverse-phase HPLC behavior on phenyl-hexyl and Newcrom R1 columns enable its use as a retention time marker and resolution standard in impurity profiling methods for alprazolam. The compound resolves from alprazolam and other related impurities, making it suitable for inclusion in system suitability mixtures during HPLC method development as per QbD principles [3].

Specific Synthetic Building Block for 5-Chloro-Triazolobenzodiazepine Derivatives

For medicinal chemistry groups synthesizing 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine and its analogs, this benzophenone is the necessary and specific precursor. The patented transformation sequence (hydroxymethylation → halogenation → cyclization) is exclusively compatible with this substitution pattern, making it a mandatory procurement item for any laboratory replicating or scaling the Upjohn synthetic route [4].

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